molecular formula C12H11F3N2O2 B119202 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 145440-85-3

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B119202
CAS No.: 145440-85-3
M. Wt: 270.21 g/mol
InChI Key: PPXXBHHFXOCQRN-UHFFFAOYSA-N
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Description

5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQZMCOZUJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932594
Record name 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145440-85-3
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the isoxazole ring can undergo oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic media may oxidize the methyl group to a carboxylic acid, yielding 5-carboxy-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide . This reaction is analogous to oxidation pathways observed in substituted isoxazoles .

Reaction Reagents/Conditions Product
Methyl oxidationKMnO₄, H₂SO₄, heatCarboxylic acid derivative

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions. For instance, refluxing with hydrochloric acid (HCl) converts the amide to a carboxylic acid (5-methyl-1,2-oxazole-3-carboxylic acid ), while basic hydrolysis (e.g., NaOH) may yield the corresponding carboxylate salt .

Reaction Reagents/Conditions Product
Acidic hydrolysis6M HCl, reflux5-methyl-1,2-oxazole-3-carboxylic acid
Basic hydrolysisNaOH, H₂O, heatSodium carboxylate

Reduction of the Isoxazole Ring

The isoxazole ring can be reduced to a dihydro or tetrahydro derivative using hydrogenation catalysts (e.g., Pd/C, H₂) or lithium aluminum hydride (LiAlH₄). This modifies the heterocyclic structure, potentially enhancing bioavailability or altering biological activity .

Reaction Reagents/Conditions Product
Catalytic hydrogenationPd/C, H₂, ethanolDihydroisoxazole derivative
LiAlH₄ reductionLiAlH₄, THF, 0°CAmine-alcohol intermediate

Electrophilic Aromatic Substitution

The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, directing electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) can introduce nitro or sulfonic acid groups, respectively .

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 50°C5-methyl-N-[2-(trifluoromethyl)-5-nitrophenyl]-1,2-oxazole-3-carboxamide
SulfonationSO₃, H₂SO₄Sulfonic acid derivative

Nucleophilic Reactions

The carboxamide group may react with nucleophiles such as amines or alcohols under coupling conditions (e.g., DCC, EDC). This could yield urea or ester derivatives, expanding functional diversity .

Reaction Reagents/Conditions Product
Amine couplingEDC, HOBt, DMFUrea derivative
EsterificationROH, H₂SO₄Ester derivative

Cycloaddition Reactions

The isoxazole ring can participate in [3+2] cycloadditions with alkynes or nitrile oxides, forming fused heterocyclic systems. For example, reactions with acetylene derivatives in the presence of 18-crown-6 and K₂CO₃ yield isoxazole-linked conjugates .

Reaction Reagents/Conditions Product
Alkyne cycloaddition18-crown-6, K₂CO₃, 80°CIsoxazole-alkyne conjugate

Key Research Findings

  • Oxidative Stability : The trifluoromethyl group enhances oxidative stability, limiting side reactions during oxidation of the methyl group .

  • Hydrolysis Selectivity : Acidic hydrolysis preferentially targets the carboxamide group without disrupting the isoxazole ring .

  • Regioselectivity in Substitution : Electrophilic substitution on the phenyl ring predominantly occurs at the meta position relative to the trifluoromethyl group .

Scientific Research Applications

Medicinal Chemistry

1.1 Antirheumatic Activity

One of the most notable applications of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is in the treatment of autoimmune diseases, particularly rheumatoid arthritis. The compound is a structural analogue of Leflunomide, an established immunomodulatory drug. Leflunomide functions as a pyrimidine synthesis inhibitor, effectively modulating immune responses and reducing inflammation .

Case Study: Leflunomide

  • Mechanism : Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), leading to decreased lymphocyte proliferation.
  • Clinical Trials : Multiple studies have demonstrated its efficacy in reducing disease activity in rheumatoid arthritis patients.
  • Dosage Forms : Commonly available in 10mg and 20mg oral tablets.

Agricultural Applications

2.1 Herbicidal Properties

Research indicates that compounds similar to this compound exhibit herbicidal activity. These compounds can be incorporated into herbicide formulations to enhance their effectiveness against various weed species.

Case Study: Herbicide Formulation

  • Active Ingredients : Combinations with other herbicides have shown increased efficacy.
  • Field Trials : Studies have demonstrated significant reductions in weed biomass when applied at recommended doses.

Material Science

3.1 Polymer Additives

The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its properties can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

  • Application : Used in polycarbonate and polyethylene blends.
  • Performance Metrics : Improved tensile strength and thermal degradation temperatures compared to control samples.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight Substituents on Oxazole/Phenyl Rings CAS Number Reference
5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide C₁₂H₉F₃N₂O₂ 270.21 Oxazole: 5-methyl; Phenyl: 2-CF₃ Not provided N/A
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide C₁₃H₁₅N₃O₄S 309.34 Oxazole: 5-methyl; Phenyl: 4-sulfamoylphenethyl 24477-36-9
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-1,2-oxazole-3-carboxamide C₁₆H₂₀N₂O₂ 272.34 Oxazole: 5-isopropyl; Phenyl: 2,6-dimethyl 130402-97-0
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₈H₁₄Cl₂N₂O₂ 373.22 Oxazole: 5-methyl, 3-(2-Cl-phenyl); Phenyl: 5-Cl, 2-methyl Not provided
N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide C₁₃H₁₂N₄O₃S 304.33 Oxazole: 5-thiophen-2-yl; Pyrazole: 1-(2-hydroxyethyl) Not provided

Key Structural Differences and Implications

Substituent Electronic Effects The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and altering solubility compared to methyl or chloro substituents (e.g., in and ) .

Positional Variations Substitution at the ortho position (2-CF₃ in the target compound) introduces steric hindrance, which may affect binding to biological targets compared to para-substituted analogs (e.g., 4-sulfamoyl in ) . The 4-carboxamide isomer in (vs.

Heterocyclic Modifications

  • Replacement of the phenyl group with thiophene () introduces aromatic sulfur, which may modulate electronic properties and bioavailability .

Research Findings and Trends

  • Metabolic Stability : Electron-withdrawing groups like CF₃ or chloro () are associated with slower oxidative metabolism in related compounds .
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., methyl or chloro) are more readily synthesized, as seen in ’s CAS entries .

Biological Activity

5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppression and its role as an impurity related to Leflunomide, a drug used in treating autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : this compound

The presence of a trifluoromethyl group enhances the compound's lipophilicity and potentially its biological activity by influencing how it interacts with biological targets.

This compound exhibits immunosuppressive properties similar to those of Leflunomide. Its mechanism involves:

  • Inhibition of Pyrimidine Synthesis : The compound acts by inhibiting enzymes involved in pyrimidine metabolism, which is crucial for lymphocyte proliferation and cytokine production. This inhibition reduces inflammatory responses, making it valuable in managing autoimmune conditions .
  • Binding Affinity : Studies indicate that the trifluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in immune response modulation .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

Activity Description
Immunosuppressive Reduces lymphocyte proliferation and cytokine production, aiding in the treatment of autoimmune diseases.
Potential Anti-inflammatory May have applications in developing new therapies for inflammatory conditions due to its structural analogs.
Pharmaceutical Research Used as an impurity standard for Leflunomide to study drug metabolism and pharmacokinetics .

Case Studies and Research Findings

  • Immunosuppressive Effects :
    • In vitro studies demonstrated that this compound significantly inhibited T-cell proliferation in response to mitogenic stimulation. This effect was comparable to Leflunomide's action, suggesting its potential utility in therapeutic settings for autoimmune diseases .
  • Comparative Analysis with Analog Compounds :
    • A comparative study involving structural analogs revealed that modifications to the oxazole ring or trifluoromethyl substitution could alter biological activity significantly. For instance, compounds with different positions of the methyl group exhibited varying degrees of immunosuppressive effects, highlighting structure-activity relationships (SAR) that are critical for drug development .
  • Safety Profile :
    • Toxicological assessments indicated that while the compound exhibits potent biological activity, understanding its safety profile is crucial for potential therapeutic use. Research suggests that doses exceeding 2000 mg/kg did not show acute toxicity in animal models, though further studies are necessary to establish comprehensive safety data .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide, and what key reaction conditions are critical for yield optimization?

  • Answer : The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Oxazole Ring Formation : Cyclization of α-haloketones and amides under acidic or basic conditions .
  • Functionalization : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions. Key reagents include KMnO₄ for oxidation and LiAlH₄ for reduction, with anhydrous conditions critical for stability .
  • Yield Optimization : Control of temperature (room temperature for coupling steps) and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl for alkylation) minimizes side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the oxazole and phenyl rings. For example, the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and methyl groups (δ ~2.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related isoxazolidines .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 315.1) .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

  • Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the oxazole ring. Avoid exposure to moisture or strong acids/bases, as the trifluoromethyl group may degrade .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Answer : The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Its electron-withdrawing effect also increases lipophilicity (logP ~2.8), improving membrane permeability . Comparative studies with non-fluorinated analogs show 20-30% longer plasma half-life in rodent models .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

  • Answer :

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability metrics (e.g., ATP vs. MTT assays) .
  • Solvent Compatibility : Avoid DMSO concentrations >1% in cell-based assays, as DMSO may artificially suppress activity .
  • Structural Confirmation : Re-characterize batches via HPLC to rule out degradation products (e.g., oxazole ring opening) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). The oxazole ring’s planar geometry favors π-π stacking with aromatic residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Variation of Substituents : Synthesize analogs with halogens (Cl/Br) or methoxy groups on the phenyl ring to modulate electronic effects .
  • Oxazole Ring Modifications : Replace the oxazole with isoxazolidine to evaluate conformational flexibility .
  • In Vivo Validation : Prioritize analogs with >50% inhibition in enzyme assays for pharmacokinetic profiling in murine models .

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